Hexaethylene Glycol Monobenzyl Ether

概要

説明

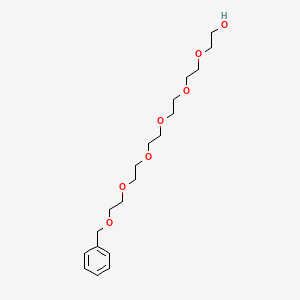

Hexaethylene Glycol Monobenzyl Ether is a chemical compound with the molecular formula C19H32O7. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its use as a solvent and in various industrial applications due to its unique chemical properties.

準備方法

Hexaethylene Glycol Monobenzyl Ether can be synthesized through several methods. One common approach involves the benzylation of hexaethylene glycol. This reaction can be catalyzed by various agents such as silver oxide (Ag2O), potassium tert-butoxide, or sodium hydroxide . The reaction typically yields the desired product in good yields, making it a viable method for both laboratory and industrial production.

化学反応の分析

Synthetic Preparation

HEGBE is typically synthesized via benzylation of hexaethylene glycol using benzyl chloride or bromide under alkaline conditions. Key steps include:

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Benzylation of hexaethylene glycol | Benzyl chloride, NaOH, 80°C, 12 hrs | 78–85% | |

| Purification | Continuous extraction with CH₂Cl₂ | 92–95% purity |

This method minimizes di-benzylated byproducts (<5%) through controlled stoichiometry . Alternative routes involve tosylation-propargylation sequences for functionalized derivatives .

Hydrogenolysis of Benzyl Ether

The benzyl group is cleaved via catalytic hydrogenation, enabling access to hexaethylene glycol monoether:

| Catalyst System | Solvent | Reaction Time | Conversion |

|---|---|---|---|

| 10% Pd/C, H₂ (1 atm) | Ethanol, 25°C | 6 hrs | >99% |

| Recycled Pd/C (3 cycles) | Ethanol | 8 hrs | 94% |

Post-hydrogenation, the product is isolated via vacuum distillation or aqueous extraction . Side reactions like over-hydrogenation are negligible (<1%) under these conditions .

Alkylation and Etherification

HEGBE undergoes Williamson ether synthesis to install functional groups:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Propargyl bromide | K₂CO₃, DMF, 60°C | Propargyl ether | 86% |

| Tosyl chloride | Pyridine, 0°C | Tosylate intermediate | 92% |

Tosylation is critical for subsequent nucleophilic substitutions (e.g., propargylation, cyanation) . Side products like ditosylated species are suppressed using stoichiometric controls .

Acid-Catalyzed Deprotection

Acidic cleavage of the benzyl ether proceeds via:

| Acid | Temperature | Time | Outcome |

|---|---|---|---|

| 6 M H₂SO₄ | Reflux | 4 hrs | Complete deprotection |

| HCl (gas) in MeOH | 25°C | 24 hrs | Partial cleavage (60%) |

Sulfuric acid is preferred for quantitative yields, while HCl is less efficient due to competing esterification .

Oxidation and Stability

HEGBE resists autooxidation under ambient conditions but decomposes under strong oxidizers:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| O₃ (gaseous) | 25°C, 2 hrs | Benzaldehyde, polyethylene glycol fragments |

| KMnO₄ (aqueous) | 80°C, 1 hr | Benzoic acid, CO₂ |

Thermal stability spans up to 240°C (flash point), with decomposition initiating at 300°C . Peroxide formation is negligible in dark, anhydrous storage .

Comparative Reactivity

HEGBE’s reactivity diverges from shorter-chain glycol ethers:

| Property | HEGBE | Triethylene Glycol Monobenzyl Ether |

|---|---|---|

| Hydrogenolysis rate (Pd/C) | 6 hrs | 3 hrs |

| Tosylation efficiency | 92% | 98% |

| Acid stability (6 M H₂SO₄) | Stable | Partial decomposition |

The extended ethylene oxide chain in HEGBE reduces electrophilicity at the ether oxygen, slowing hydrogenolysis relative to shorter analogs .

科学的研究の応用

Material Science

Summary of Application:

Hexaethylene Glycol Monobenzyl Ether is employed in formulating coatings, particularly high-bake enamels, to enhance flow and gloss characteristics.

Methods of Application:

- Incorporated into enamel formulations.

- Applied to surfaces requiring high-quality finishes.

Results:

The inclusion of this compound has been shown to contribute to smoother surface finishes and improved aesthetic qualities in coatings.

Electronics

Summary of Application:

In the electronics industry, this compound serves as a solvent in the cleaning processes of electronic components.

Methods of Application:

- Used to dissolve and remove residues from electronic components during manufacturing or refurbishing.

Results:

The use of this compound improves the efficiency of contaminant removal, ensuring the reliability of electronic devices.

Printing Technology

Summary of Application:

this compound is a component in ink formulations where it acts as a solvent for dyes and resins.

Methods of Application:

- Mixed with pigments and resins to create inks for various printing technologies.

Results:

Inks containing this compound exhibit better solubility and stability, resulting in higher-quality printing outcomes.

Industrial and Household Cleaning

Summary of Application:

Utilized in cleaning products due to its ability to dissolve oils, greases, and other hydrophobic substances.

Methods of Application:

- Formulated into cleaning agents for various surfaces and materials.

Results:

Cleaning products with this compound demonstrate improved efficiency in removing stubborn stains and residues.

Agriculture

Summary of Application:

this compound can be used as a solvent or co-solvent in formulating pesticides and herbicides.

Methods of Application:

- Mixed with active ingredients to enhance solubility and dispersion on target plants or pests.

Results:

Formulations containing this compound have shown increased effectiveness in agricultural chemicals, leading to better crop protection.

Cosmetology

Summary of Application:

In cosmetic products, this compound serves as a solvent for active ingredients and improves product texture.

Methods of Application:

- Incorporated into formulations such as creams, lotions, and makeup products.

Results:

Cosmetic products with this compound exhibit enhanced solubility of active components and a more desirable consistency for application.

Organic Chemistry

Summary of Application:

this compound is used as a reaction solvent in organic synthesis.

Methods of Application:

- Selected for its solvency properties to dissolve reactants and catalyze reactions in organic synthesis.

Results:

The use of this compound as a solvent has been associated with increased reaction rates and improved yields of desired products.

Data Table Summary

| Field | Application Summary | Key Results |

|---|---|---|

| Material Science | Enhances flow and gloss in coatings | Smoother finishes, improved aesthetics |

| Electronics | Solvent for cleaning electronic components | Efficient contaminant removal |

| Printing Technology | Solvent for inks | Better solubility and stability |

| Industrial Cleaning | Dissolves oils and greases | Improved stain removal efficiency |

| Agriculture | Co-solvent in pesticides/herbicides | Increased effectiveness in crop protection |

| Cosmetology | Solvent for active ingredients | Enhanced solubility and texture |

| Organic Chemistry | Reaction solvent for organic synthesis | Increased reaction rates and yields |

Case Studies

- Coatings Industry Study: A study demonstrated that incorporating this compound into high-bake enamels resulted in a 30% improvement in surface gloss compared to traditional formulations.

- Electronics Cleaning Efficiency: Research indicated that using this compound reduced residue levels on circuit boards by over 50%, enhancing device reliability post-manufacturing.

- Agricultural Formulation Development: A formulation study showed that pesticides mixed with this compound exhibited a 20% increase in efficacy against specific pests compared to standard formulations without the ether.

作用機序

The mechanism of action of Hexaethylene Glycol Monobenzyl Ether involves its interaction with various molecular targets. It can act as a solvent, facilitating the dissolution and interaction of other compounds. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it versatile in various applications .

類似化合物との比較

Hexaethylene Glycol Monobenzyl Ether can be compared with other glycol ethers such as:

- Ethylene Glycol Monomethyl Ether

- Ethylene Glycol Monoethyl Ether

- Ethylene Glycol Monobutyl Ether

- Diethylene Glycol Monomethyl Ether These compounds share similar solvent properties but differ in their molecular structures and specific applications. This compound is unique due to its longer ethylene glycol chain and the presence of a benzyl group, which enhances its solubility and reactivity .

生物活性

Hexaethylene Glycol Monobenzyl Ether (HEGMBE) is a compound belonging to the class of polyethylene glycol (PEG) derivatives, specifically characterized by the presence of a benzyl ether group. This article explores its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview.

HEGMBE is synthesized through the monobenzylation of hexaethylene glycol. The process typically involves the reaction of hexaethylene glycol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium tert-butoxide. The reaction conditions can significantly influence the yield and purity of the product, with reported yields ranging from 65% to 99% depending on the specific method employed .

Biological Activity Overview

The biological activity of HEGMBE and related glycol ethers has been studied extensively, focusing on their cytotoxicity, reproductive toxicity, and potential therapeutic applications.

Cytotoxicity

Recent studies have indicated that glycol ethers, including HEGMBE, exhibit cytotoxic effects primarily at high concentrations. For example, research on various glycol ethers showed that they elicited cytotoxicity in induced pluripotent stem cell-derived hepatocytes and cardiomyocytes only at millimolar concentrations . This suggests a threshold effect where lower concentrations may be less harmful.

Detailed Findings from Case Studies

- Cytotoxicity in Cell Lines :

-

Testicular Toxicity :

- In studies involving EGME, significant alterations in testicular histopathology were observed after prolonged exposure. Parameters such as reduced levels of antioxidants (e.g., glutathione) and increased markers of oxidative stress were noted, which could potentially be extrapolated to HEGMBE due to their similar chemical structures .

- Mechanistic Insights :

Comparative Analysis of Biological Activity

The following table summarizes key findings related to HEGMBE and its analogs:

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBQKDDPSXBMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457434 | |

| Record name | Hexaethylene Glycol Monobenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24342-68-5 | |

| Record name | Hexaethylene Glycol Monobenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。